molecular formula C20H18F3N3O2 B13946879 4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile

4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile

Cat. No.: B13946879
M. Wt: 389.4 g/mol
InChI Key: HFAOQIPXTOLEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile is a complex organic compound characterized by the presence of a trifluoromethoxy group, an amino group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach involves the use of trifluoromethylation reactions to introduce the trifluoromethoxy group, followed by amination and nitrile formation .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins, while the amino and nitrile groups can participate in hydrogen bonding and other interactions that modulate biological activity .

Properties

Molecular Formula

C20H18F3N3O2

Molecular Weight

389.4 g/mol

IUPAC Name

4-[1-[3-amino-4-(trifluoromethoxy)benzoyl]piperidin-4-yl]benzonitrile

InChI

InChI=1S/C20H18F3N3O2/c21-20(22,23)28-18-6-5-16(11-17(18)25)19(27)26-9-7-15(8-10-26)14-3-1-13(12-24)2-4-14/h1-6,11,15H,7-10,25H2

InChI Key

HFAOQIPXTOLEGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)C#N)C(=O)C3=CC(=C(C=C3)OC(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.